molecular formula C9H7BrN2 B569969 7-Bromoquinolin-2-amine CAS No. 116632-53-2

7-Bromoquinolin-2-amine

Cat. No. B569969
M. Wt: 223.073
InChI Key: VKPJHDQCHZUELB-UHFFFAOYSA-N
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Description

7-Bromoquinolin-2-amine is a chemical compound with the molecular formula C9H7BrN2. It has a molecular weight of 223.07 g/mol . This compound is also known by other names such as 2-Quinolinamine, 7-bromo-, 2-AMINO-7-BROMOQUINOLINE, and CHEMBL1821799 .


Molecular Structure Analysis

The InChI code for 7-Bromoquinolin-2-amine is 1S/C9H7BrN2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H,(H2,11,12) . The Canonical SMILES structure is C1=CC(=CC2=C1C=CC(=N2)N)Br . These codes provide a textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

7-Bromoquinolin-2-amine has a molecular weight of 223.07 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass of the compound are both 221.97926 g/mol . The Topological Polar Surface Area is 38.9 Ų . The compound has a Heavy Atom Count of 12 .

Scientific Research Applications

Application: Anticancer Agents

Summary:

7-Bromoquinolin-2-amine derivatives have shown promise as potential anticancer agents . These compounds are investigated for their ability to inhibit cancer cell growth and induce apoptosis.

Experimental Procedures:

  • Synthesis : Researchers synthesize 7-bromoquinolin-2-amine using established methods . The compound serves as a starting point for further modifications.

Results:

Application: Coordination Chemistry

Summary:

7-Bromoquinolin-2-amine derivatives participate in coordination chemistry .

Experimental Procedures:

Results:

Future Directions

While specific future directions for 7-Bromoquinolin-2-amine are not mentioned in the literature, quinoline derivatives are a focus of ongoing research due to their wide range of biological activities . Further studies could explore the potential applications of 7-Bromoquinolin-2-amine in various fields, including medicinal chemistry and drug discovery .

properties

IUPAC Name

7-bromoquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPJHDQCHZUELB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670458
Record name 7-Bromoquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromoquinolin-2-amine

CAS RN

116632-53-2
Record name 7-Bromoquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
Y Cheng, TC Judd, MD Bartberger… - Journal of medicinal …, 2011 - ACS Publications
Using fragment-based screening of a focused fragment library, 2-aminoquinoline 1 was identified as an initial hit for BACE1. Further SAR development was supported by X-ray …
Number of citations: 157 pubs.acs.org
MA Cinelli, H Li, G Chreifi, TL Poulos… - Journal of medicinal …, 2017 - ACS Publications
Neuronal nitric oxide synthase (nNOS) inhibition is a promising strategy to treat neurodegenerative disorders, but the development of nNOS inhibitors is often hindered by poor …
Number of citations: 41 pubs.acs.org

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